molecular formula C8H9F2N B3372787 2-Fluoro-1-(4-fluorophenyl)ethanamine CAS No. 929972-16-7

2-Fluoro-1-(4-fluorophenyl)ethanamine

Cat. No.: B3372787
CAS No.: 929972-16-7
M. Wt: 157.16 g/mol
InChI Key: YOYLKDHQGZBJMV-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Amine Scaffolds in Organic Synthesis

Fluorinated amine scaffolds are structural frameworks in molecules that contain both a fluorine atom and an amine group. The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science due to fluorine's unique properties. sigmaaldrich.com The high electronegativity and small size of the fluorine atom can significantly alter a molecule's physicochemical properties, such as its acidity, basicity, metabolic stability, and ability to permeate biological membranes. cdhfinechemical.com When combined with an amine group, a common feature in many biologically active compounds, the resulting fluorinated amine scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of new drug candidates. sigmaaldrich.comcdhfinechemical.com

The synthesis of these scaffolds has been an area of intense research, with chemists developing a variety of methods for their preparation. sigmaaldrich.commerckmillipore.com These methods range from the use of specialized fluorinating reagents to the development of novel catalytic processes. sigmaaldrich.com The ability to efficiently create a diverse range of fluorinated amines is crucial for building libraries of new compounds for biological screening. merckmillipore.com

Significance of 2-Fluoro-1-(4-fluorophenyl)ethanamine as a Key Synthetic Intermediate

This compound is a distinct chemical entity that serves as a specialized building block in organic synthesis. sigmaaldrich.com Its structure is characterized by a phenylethylamine core with two fluorine atoms: one on the phenyl ring and another on the ethylamine (B1201723) side chain. This specific arrangement of fluorine atoms makes it a valuable intermediate for the synthesis of more complex molecules with potentially unique biological activities.

Chemical suppliers provide this compound to the research community, indicating its role as a readily available starting material for discovery chemistry. sigmaaldrich.commerckmillipore.com The presence of a primary amine group allows for a wide range of chemical transformations, such as the formation of amides, sulfonamides, and other derivatives, which are common linkages in pharmaceutical compounds. The dual fluorination is anticipated to confer properties such as increased metabolic stability and altered receptor binding affinity in the final products.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol
Physical Form Solid
InChI Key YOYLKDHQGZBJMV-UHFFFAOYSA-N
SMILES String NC(CF)c1ccc(F)cc1
CAS Number 929972-16-7

Table 1: Physicochemical Properties of this compound. Data sourced from commercial supplier information. merckmillipore.com

Overview of Current Research Trajectories and Methodological Advancements for Related Fluorinated Phenylethylamines

The broader class of fluorinated phenylethylamines, to which this compound belongs, is the subject of ongoing research. Scientists are exploring how the position and number of fluorine atoms on the phenylethylamine framework influence the molecule's conformation and interactions with biological targets. google.com For instance, studies on related compounds like ortho-fluorinated 2-phenylethylamine have utilized advanced spectroscopic techniques and computational methods to understand the impact of fluorine on molecular structure and noncovalent interactions. google.com

Methodological advancements in the synthesis of fluorinated amines and their derivatives are also a key focus. Researchers are continuously developing more efficient and environmentally friendly synthetic routes. sigmaaldrich.commerckmillipore.com This includes the use of novel reagents and catalysts to introduce fluorine atoms with high selectivity. For example, recent developments have highlighted strategies to create carbamoyl (B1232498) fluorides and trifluoromethylamines from benign carbon sources like CO₂. sigmaaldrich.commerckmillipore.com Furthermore, the synthesis of fluorinated amino acids, which are closely related to fluorinated phenylethylamines, is being improved through techniques like flow chemistry, allowing for larger-scale production. sigmaaldrich.com These advancements in synthetic methodology are crucial for making a wider array of fluorinated compounds, including derivatives of this compound, more accessible for research and development.

The table below presents a selection of related fluorinated phenylethylamine compounds and their primary areas of research interest:

Compound NameKey Research Focus
2-(2-Fluoro-phenyl)-ethylamineStudy of conformational flexibility and noncovalent interactions. google.com
4-FluorophenethylamineUsed as a building block for various biologically active molecules. google.com
Fluorinated PhenylalaninesSynthesis and pharmaceutical applications, including as enzyme inhibitors and for PET imaging. cdhfinechemical.com
2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amineInvestigated for potential applications in medicinal chemistry.

Table 2: Examples of Related Fluorinated Phenylethylamines and Their Research Applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLKDHQGZBJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CF)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260217
Record name 4-Fluoro-α-(fluoromethyl)benzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929972-16-7
Record name 4-Fluoro-α-(fluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929972-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-α-(fluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Fluoro 1 4 Fluorophenyl Ethanamine

Strategic Approaches to the 2-Fluoro-1-phenylethanamine Skeleton

The construction of the 2-fluoro-1-phenylethanamine core structure can be achieved through several synthetic strategies. These methods primarily focus on the formation of the crucial carbon-fluorine (C-F) bond and the introduction of the amine functionality.

Nucleophilic Fluorination Routes to C-F Bond Formation

Nucleophilic fluorination is a fundamental approach for introducing fluorine into organic molecules. nih.govucla.edu This strategy involves the displacement of a leaving group by a fluoride (B91410) ion. Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). acsgcipr.org The reactivity of the fluoride source is often enhanced by using polar aprotic solvents or phase-transfer catalysts. acsgcipr.org

For the synthesis of structures related to 2-fluoro-1-phenylethanamine, a typical precursor would be a molecule with a leaving group (e.g., a hydroxyl or sulfonate group) at the C2 position. The Finkelstein reaction, a classic example of nucleophilic substitution, can be adapted for fluorination. ucla.edu More advanced methods may employ deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) to convert alcohols directly to their corresponding fluorides.

Recent advancements have focused on catalytic nucleophilic fluorination to improve efficiency and sustainability. nih.gov For instance, rhodium complexes have been developed as catalysts for the fluorination of acyl chlorides, which can then be converted to the desired amine. nih.gov

Table 1: Comparison of Nucleophilic Fluorination Reagents

Reagent Precursor Conditions Advantages Disadvantages
KF/CsF Alkyl halide/sulfonate High temperature, polar aprotic solvent Inexpensive Low reactivity, requires harsh conditions
TBAF Alkyl halide/sulfonate Milder conditions Higher reactivity than alkali metal fluorides Hygroscopic, can lead to side reactions
DAST Alcohol Anhydrous conditions, low temperature Direct conversion of alcohols Stoichiometric use, potential for rearrangement
Catalytic Rh-complex Acyl chloride Catalytic amount of reagent High efficiency, recyclable catalyst Limited to specific precursors

Reductive Methodologies for Related Fluorinated Nitroalkenes

An alternative strategy involves the synthesis and subsequent reduction of fluorinated nitroalkenes. rsc.orgresearchgate.net This method allows for the formation of the carbon-nitrogen bond in the final step. The synthesis of α-fluoro-nitroalkenes can be achieved through various methods, including the nitration of fluorinated styrenes. researchgate.net

Once the fluorinated nitroalkene is obtained, the nitro group can be reduced to an amine. Several reducing agents can be employed for this transformation. A common and effective method is the use of lithium aluminum hydride (LiAlH4). However, for substrates with other reducible functional groups, more selective reagents are necessary.

Recent research has explored more sustainable and chemoselective reduction methods. For example, ammonia (B1221849) borane (B79455) (BH3NH3) in deep eutectic solvents has been shown to selectively reduce the nitro group in nitroalkenes. beilstein-journals.org Another approach involves the use of iron powder in the presence of an ammonium (B1175870) salt in aqueous media, which offers a scalable and environmentally friendly option for the reduction of nitro compounds, including nitroalkenes. nih.gov

Table 2: Reducing Agents for Fluorinated Nitroalkenes

Reagent Conditions Selectivity Advantages Disadvantages
LiAlH4 Anhydrous ether/THF Non-selective Powerful reducing agent Reduces many other functional groups
H2/Pd/C Hydrogen atmosphere, catalyst Can be selective Catalytic, clean workup May reduce other unsaturations
Fe/NH4Cl Aqueous media High Inexpensive, environmentally friendly Requires acidic conditions
BH3NH3 Deep eutectic solvents High Atom-economic, mild conditions May require specific solvent systems

Enantioselective Synthesis of Chiral 2-Fluoro-1-(4-fluorophenyl)ethanamine Analogues

The synthesis of specific stereoisomers (enantiomers) of this compound is crucial for its potential applications, as different enantiomers can exhibit distinct biological activities. Several advanced strategies have been developed to achieve high enantioselectivity.

Asymmetric Catalysis in α- and β-Fluoro Amine Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. mdpi.com In the context of α- and β-fluoro amines, various catalytic systems have been developed to control the stereochemical outcome of key bond-forming reactions.

For the synthesis of α-fluoro amines, N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the asymmetric synthesis of α-fluoroamides from α-fluoroenals, which can then be converted to the corresponding amines with high enantiomeric excess (ee). nih.govrsc.org Another approach involves the asymmetric fluorination of enamides using a chiral phase-transfer catalyst, providing access to α-fluoroimines that can be further elaborated. figshare.com

The synthesis of chiral β-fluoro amines has also been extensively studied. cas.cn Brønsted acid catalysts have been employed for the enantioselective synthesis of β-amino-α-fluoro nitroalkanes, which can be converted to the desired β-fluoro amines. nih.gov Reductive aminase enzymes from fungi have also been applied to the asymmetric reductive amination of α-fluoroacetophenones to produce β-fluoro primary and secondary amines with high conversion and enantioselectivity. whiterose.ac.ukresearchgate.net

Table 3: Asymmetric Catalytic Methods for Fluoro Amine Synthesis

Amine Type Catalytic System Precursor Key Transformation Enantioselectivity
α-Fluoro Amine Chiral NHC α-Fluoroenal Redox amidation Up to 97% ee nih.gov
α-Fluoro Amine Chiral Phase-Transfer Catalyst Enamide Asymmetric fluorination High ee figshare.com
β-Fluoro Amine Chiral Brønsted Acid α-Fluoro nitroalkane & imine aza-Henry reaction High dr and ee nih.gov
β-Fluoro Amine Reductive Aminase (Fungi) α-Fluoroacetophenone Reductive amination 85-99% ee whiterose.ac.uk

Utilization of Chiral Auxiliaries for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of fluorinated amines.

Sulfinyl groups are versatile chiral auxiliaries for the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua For example, diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines derived from fluorinated aldehydes provides a route to chiral α-fluoroalkyl amines. bioorganica.com.ua Oxazolidinones are another class of widely used chiral auxiliaries. wikipedia.org Fluorous-supported oxazolidinone chiral auxiliaries have been developed for ease of separation and purification. nih.gov

The general principle involves attaching the chiral auxiliary to the substrate, performing the stereoselective reaction (e.g., alkylation, reduction), and then cleaving the auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Dynamic Kinetic Resolution Strategies for Fluorinated Amines

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of 100%. wikipedia.org This is achieved by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. wikipedia.org

DKR has been successfully applied to the synthesis of chiral β-fluoro amines. cas.cnacs.org One approach involves the stereoselective nucleophilic monofluoromethylation of imines, where the high stereoselectivity is attributed to a dynamic kinetic resolution of the intermediate α-fluorinated carbanions. cas.cnacs.org Another strategy utilizes enzymes. Amine transaminases (ATAs) can be used for the kinetic resolution of racemic β-fluoroamines, although the yield is limited to 50%. whiterose.ac.uk To overcome this limitation, chemoenzymatic DKR processes have been developed, combining an enzyme for the resolution step and a metal catalyst for the racemization of the unreacted enantiomer. nih.gov

Table 4: Dynamic Kinetic Resolution Approaches for Fluoro Amines

Strategy Key Components Target Mechanism Potential Yield
Nucleophilic Fluoroalkylation Chiral sulfoximine (B86345) reagent, imine β-Fluoro amines DKR of α-fluorinated carbanions High cas.cnacs.org
Chemoenzymatic DKR Lipase, Palladium catalyst Benzylic amines Enzymatic resolution and metal-catalyzed racemization >50% nih.gov
Reductive Aminase System NADPH-dependent reductive aminase β-Fluoro amines Asymmetric reduction of in-situ formed imine >90% conversion whiterose.ac.uk

Biocatalytic Approaches to Chiral Fluorinated Compounds

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral molecules. researchgate.net By leveraging the high specificity and selectivity of enzymes, chemists can create complex fluorinated compounds with high enantiomeric purity under mild reaction conditions. The two primary strategies in biocatalytic fluorine chemistry involve engineering the substrate scope of natural fluorinase enzymes and modifying biosynthetic pathways to incorporate fluorinated building blocks. acs.orgnih.gov

Enzymes such as halohydrin dehalogenases (HHDH), aldolases, and engineered cytochromes are at the forefront of this research. For instance, HHDH has been successfully used in the kinetic resolution of fluorinated styrene (B11656) oxide derivatives. In one study, the biocatalytic azidolysis of racemic 4-trifluoromethylstyrene oxide yielded (R)-2-azido-1-(4-trifluoromethyl-phenyl)-ethanol with a 97% enantiomeric excess (ee). researchgate.net Furthermore, protein engineering has enabled the expansion of enzyme substrate scope. An engineered variant of HheC, denoted HheC-M4, demonstrated inverted enantioselectivity, which is rare and valuable for synthetic applications. researchgate.net

Another innovative approach involves the use of pyruvate (B1213749) aldolase (B8822740) HpcH and its engineered mutants for the carboligation of β-fluoro-α-ketoacids with various aldehydes. chemrxiv.org This method provides an atom-economical route to enantiopure fragments containing secondary or tertiary fluoride stereocenters, which are challenging synthetic targets. chemrxiv.org

Multi-Component Reactions and Flow Chemistry for Related Amine Production

Modern synthetic methodologies like multi-component reactions (MCRs) and flow chemistry offer significant advantages for the production of complex molecules such as fluorinated amines. nih.govorganic-chemistry.org

Multi-Component Reactions (MCRs) are convergent processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials' atoms. organic-chemistry.org This high atom economy makes MCRs inherently efficient and environmentally friendly. Classic MCRs like the Strecker, Mannich, and Biginelli reactions are foundational in amine synthesis. organic-chemistry.orgnih.gov An efficient one-pot procedure has been developed for synthesizing fluorinated 2-aminopyridine (B139424) compounds through the reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds, demonstrating the utility of MCRs for creating libraries of pharmacologically active fluorinated compounds. rsc.org

Flow Chemistry involves performing chemical reactions in a continuous-flow reactor rather than a batch-wise process. This technology provides superior control over reaction parameters, enhances safety, and allows for easier scalability. nih.govdurham.ac.uk For fluorination reactions, which often use hazardous reagents like diethylaminosulfur trifluoride (DAST), flow chemistry offers a safer alternative by containing these substances within a closed system. durham.ac.ukvapourtec.com A semi-continuous process for synthesizing racemic fluorinated α-amino acids has been developed using a flow system. The process begins with a photooxidative cyanation of a fluorinated amine, followed by an acid-mediated nitrile hydrolysis, highlighting flow chemistry's capacity to handle unstable intermediates and enable large-scale production. chemistryviews.org

Green Chemistry Principles in Fluorinated Amine Synthesis

The 12 Principles of Green Chemistry, established by Paul Anastas and John Warner, provide a framework for designing chemical products and processes that are environmentally benign. researchgate.netnih.gov These principles are increasingly being applied to organofluorine chemistry, traditionally an area reliant on hazardous reagents and energy-intensive processes. dovepress.com

Key green chemistry principles relevant to fluorinated amine synthesis include:

Waste Prevention: It is preferable to prevent waste than to treat it afterward. nih.gov Flow chemistry and MCRs contribute significantly by improving yields and reducing byproducts. organic-chemistry.orgdurham.ac.uk

Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product. acs.org MCRs are inherently atom-economical. organic-chemistry.org Biocatalytic carboligation is another example of an atom-economical C-C bond formation. chemrxiv.org

Less Hazardous Chemical Synthesis: Methods should use and generate substances with little or no toxicity. nih.gov Research is focused on replacing hazardous fluorinating agents like DAST with greener alternatives. For example, a reagent derived from sulfur hexafluoride (SF₆), a potent greenhouse gas, has been developed as a more sustainable option for deoxyfluorination. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. acs.org The high specificity of enzymes often eliminates the need for protecting groups in biocatalytic syntheses, simplifying reaction sequences and reducing waste. nih.govacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. nih.gov The use of biocatalysts, transition-metal catalysts, and organocatalysts in fluorination reactions enhances selectivity and efficiency, often under milder conditions. researchgate.netdovepress.com

Design for Energy Efficiency: Energy requirements should be minimized. Reactions should ideally be conducted at ambient temperature and pressure. acs.org Flow reactors can improve energy efficiency through better heat transfer, while mechanochemistry offers a solvent-free, room-temperature alternative for some reactions. nih.govnih.gov

By integrating these principles, chemists are developing more sustainable and efficient routes to valuable fluorinated amines.

Chemical Reactivity and Derivatization Strategies for 2 Fluoro 1 4 Fluorophenyl Ethanamine

Transformations Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of 2-Fluoro-1-(4-fluorophenyl)ethanamine makes it a potent nucleophile and a moderate base. This reactivity is central to a variety of derivatization strategies aimed at creating more complex molecules with tailored properties.

Formation of Amides, Ureas, and Sulfonamides

The primary amine of this compound serves as an excellent nucleophile for reactions with various electrophilic reagents, leading to the formation of stable amide, urea, and sulfonamide linkages. These functional groups are prevalent in a vast number of biologically active compounds.

Amides: Amide synthesis is typically achieved by reacting the amine with an activated carboxylic acid derivative, most commonly an acyl chloride or a carboxylic acid in the presence of a coupling agent. sphinxsai.comgoogle.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. sphinxsai.com This method is highly versatile and tolerates a wide range of functional groups. nih.gov

Ureas: The formation of urea derivatives involves the reaction of this compound with an isocyanate. nih.govorganic-chemistry.org The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, yielding the corresponding urea. This reaction is generally high-yielding and can be used to produce both symmetrical and unsymmetrical ureas. nih.govorganic-chemistry.org Alternative, safer methods avoiding toxic reagents like phosgene have been developed, utilizing substitutes such as N,N′-carbonyldiimidazole (CDI). nih.govgoogle.com

Sulfonamides: Sulfonamides are readily prepared by the reaction of the amine with a sulfonyl chloride in the presence of a base. organic-chemistry.org The amine's nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride results in the formation of a stable S-N bond. organic-chemistry.orgresearchgate.net This class of compounds is of significant interest in medicinal chemistry. researchgate.netscholarsresearchlibrary.com

Table 1: Synthesis of Amide, Urea, and Sulfonamide Derivatives

Reagent Class Specific Reagent Product Type General Product Structure
Acyl Halide Acetyl chloride Amide
Isocyanate Phenyl isocyanate Urea

Heterocycle Annulation via Nitrogen Center

The nucleophilic nitrogen of this compound is a key participant in reactions that form heterocyclic rings, which are core structures in many pharmaceuticals. mdpi.com By reacting with molecules containing two or more electrophilic centers, the amine can facilitate cyclization to generate a variety of heterocyclic systems.

A common strategy involves the condensation of the primary amine with 1,3-dicarbonyl compounds to form nitrogen-containing heterocycles like pyrroles or quinolines, depending on the specific reactants and conditions. researchgate.net For instance, a Paal-Knorr type synthesis could involve the reaction with a 1,4-dicarbonyl compound to yield a substituted pyrrole. Similarly, reactions with β-ketoesters can lead to the formation of dihydropyridinones. These heterocyclization reactions often provide a direct and efficient route to complex molecular scaffolds. nih.gov

Alkylation and Acylation Reactions

Beyond the formation of amides, the amine functionality can undergo further acylation and alkylation reactions.

Acylation: As discussed in the formation of amides, acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. This is a fundamental transformation that converts the primary amine into a secondary amide. sphinxsai.com

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. libretexts.org This reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkyl group. The reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (secondary amine, tertiary amine, and quaternary ammonium (B1175870) salt, respectively). libretexts.orguomustansiriyah.edu.iq To achieve selective mono-alkylation, reductive amination is often a preferred method, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction.

Reactivity at the Fluorinated Ethane Moiety

The ethane portion of the molecule, featuring a fluorine atom at the 2-position and a stereocenter at the 1-position (α-carbon), presents distinct reactivity patterns.

Nucleophilic Substitutions at the 2-Fluoro Position

The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally unreactive towards nucleophilic substitution compared to other alkyl halides. askfilo.commsu.edu The order of reactivity for alkyl halides in nucleophilic substitution is typically R-I > R-Br > R-Cl > R-F. askfilo.com Consequently, displacing the fluorine atom at the 2-position of this compound with a nucleophile is a challenging transformation.

Unlike nucleophilic aromatic substitution where fluoride (B91410) can be a good leaving group due to the stabilization of the intermediate Meisenheimer complex, the aliphatic C-F bond lacks such activation. nih.govstackexchange.comyoutube.com Displacement of the fluoride would require harsh reaction conditions or the use of highly potent nucleophiles and specific activating methodologies, which are not commonly employed. Therefore, this position is generally considered chemically inert under standard nucleophilic substitution conditions.

Modifications of the 4-Fluorophenyl Group

The 4-fluorophenyl group of this compound presents a versatile platform for further molecular elaboration. The presence of the fluorine atom and the ethylamine (B1201723) side chain influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These modifications allow for the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 4-fluorophenyl ring of this compound is governed by the directing effects of the two substituents: the fluorine atom and the 2-fluoro-1-aminoethyl group. The fluorine atom is an ortho, para-directing deactivator, while the amino group, under non-acidic conditions, is a strong ortho, para-directing activator. However, under the strongly acidic conditions often required for EAS reactions like nitration, the amino group is protonated to form an ammonium ion (-NH3+), which is a meta-directing deactivator.

The interplay of these directing effects determines the regioselectivity of the substitution. For this compound, the activating effect of the unprotonated amino group would strongly favor substitution at the positions ortho to the ethylamine side chain (positions 2 and 6). However, the fluorine atom at position 4 also directs ortho and para. Therefore, substitution is most likely to occur at the positions ortho to the ethylamine group and meta to the fluorine atom.

In the case of nitration of the related compound p-fluoroaniline, the reaction proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is influenced by the directing effects of both the amino (-NH2) and fluoro (-F) substituents. Under the strongly acidic conditions necessary for nitration, the amino group becomes protonated, forming the anilinium ion (-NH3+), which acts as a meta-director. The fluorine atom, on the other hand, is an ortho-, para-director. This competition of directing effects can lead to a mixture of products. To achieve higher yields and purity in the nitration of p-fluoroaniline, anhydrous conditions are crucial. google.com It has been observed that nitration of p-fluoroaniline without protection of the amine group can lead to significant oxidative side reactions and the formation of resinous byproducts, such as 4-fluoro-2-nitro-4'-aminodiphenylamine, which reduces the yield of the desired product. google.com

Based on these principles, the expected major products for common electrophilic aromatic substitution reactions on this compound are outlined in the table below. It is important to note that these are predicted outcomes, and experimental verification would be necessary to confirm the exact product distribution.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄2-Fluoro-1-(4-fluoro-3-nitrophenyl)ethanamine
BrominationBr₂, FeBr₃1-(3-Bromo-4-fluorophenyl)-2-fluoroethanamine
ChlorinationCl₂, AlCl₃1-(3-Chloro-4-fluorophenyl)-2-fluoroethanamine
SulfonationSO₃, H₂SO₄5-(1-Amino-2-fluoroethyl)-2-fluorobenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-Acyl-4-fluorophenyl)-2-fluoroethanamine

Palladium-Catalyzed Cross-Coupling Reactions on Fluorinated Aromatic Rings

The carbon-fluorine bond in the 4-fluorophenyl group of this compound can be utilized in palladium-catalyzed cross-coupling reactions, although it is generally less reactive than carbon-bromine or carbon-iodine bonds. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide or triflate with an organoboron compound, catalyzed by a palladium complex. libretexts.orgtcichemicals.com While aryl fluorides are challenging substrates due to the strength of the C-F bond, advancements in catalyst design have enabled their use in these reactions. For the Suzuki-Miyaura coupling of this compound, a potent catalyst system, likely employing bulky, electron-rich phosphine ligands, would be required. The reaction would involve the coupling of the 4-fluorophenyl ring with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position.

A study on the Suzuki-Miyaura coupling of fluorinated biphenyl derivatives using a heterogeneous catalyst based on palladium nanoparticles supported on COOH-modified graphene has shown excellent versatility and good conversion rates in the reactions of various phenylboronic acids with 1-bromo-4-fluorobenzene. ugr.esmdpi.com This suggests that with an appropriate catalyst, the fluorinated phenyl ring of this compound could undergo similar transformations.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The application of this reaction to aryl fluorides is more challenging than with other aryl halides but has been achieved with specialized catalyst systems.

In the context of this compound, a Buchwald-Hartwig amination would involve the reaction of the 4-fluorophenyl group with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. This would result in the substitution of the fluorine atom with a new amino group, leading to the formation of N-substituted derivatives. The development of ligands such as diphenylphosphinobinapthyl (BINAP) and diphenylphosphinoferrocene (DPPF) has been crucial for extending the scope of the Buchwald-Hartwig amination to include primary amines. wikipedia.org

The table below summarizes potential palladium-catalyzed cross-coupling reactions involving the 4-fluorophenyl group of this compound, along with representative catalyst systems and potential products.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on the 4-Fluorophenyl Group

ReactionCoupling PartnerCatalyst System (Representative)Potential Product
Suzuki-Miyaura CouplingArylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-Fluoro-1-(4'-substituted-[1,1'-biphenyl]-4-yl)ethanamine
Buchwald-Hartwig AminationSecondary Amine (e.g., Morpholine)Pd₂(dba)₃, BINAP, NaOtBu4-(4-(1-Amino-2-fluoroethyl)phenyl)morpholine
Heck CouplingAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃N2-Fluoro-1-(4-vinylphenyl)ethanamine
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃N2-Fluoro-1-(4-(alkynyl)phenyl)ethanamine

It is worth noting that 2-(4-Fluorophenyl)ethylamine can be used in the preparation of ortho-metalated primary phenethylamines, which can lead to the formation of complexes containing six-membered palladacycles. fishersci.com This indicates the potential for intramolecular C-H activation as a competing or alternative reaction pathway under certain palladium-catalyzed conditions.

Applications of 2 Fluoro 1 4 Fluorophenyl Ethanamine As a Building Block in Complex Chemical Synthesis

Construction of Fluorinated Biologically Relevant Scaffolds

Fluorinated compounds are of significant interest in medicinal chemistry for their ability to enhance metabolic stability, binding affinity, and bioavailability. While specific examples of the direct use of 2-Fluoro-1-(4-fluorophenyl)ethanamine in the construction of biologically relevant scaffolds are not extensively documented in publicly available literature, the structural motif is relevant to the design of novel therapeutic agents. The presence of a benzylic fluorine and a fluorine on the phenyl ring can be leveraged to create compounds with tailored properties.

In medicinal chemistry, lead generation is the process of identifying chemical compounds that show promising activity against a biological target. The use of fluorinated building blocks like this compound is a valuable strategy in this phase. The introduction of fluorine can block metabolic pathways, thereby increasing the half-life of a potential drug candidate. nih.gov

While specific lead compounds derived directly from this compound are not detailed in the reviewed literature, the general principles of using such fluorinated amines are well-established. For instance, the amine group can be readily functionalized to create a library of derivatives for screening. The 4-fluorophenyl group is a common feature in many biologically active compounds, and the additional fluorine at the benzylic position offers a unique structural element for exploring structure-activity relationships (SAR).

The table below illustrates the properties of this compound, which are relevant for its use as a building block in medicinal chemistry.

PropertyValueSource
Molecular FormulaC₈H₉F₂N sigmaaldrich.com
Molecular Weight157.16 g/mol sigmaaldrich.com
InChI KeyYOYLKDHQGZBJMV-UHFFFAOYSA-N sigmaaldrich.com

The agrochemical industry also utilizes fluorinated compounds to enhance the efficacy and stability of pesticides and herbicides. Phenylethylamine derivatives are known intermediates in the synthesis of various agrochemically active compounds. google.com While no specific agrochemicals derived from this compound are identified in the available literature, its structural features suggest potential as a precursor. The fluorine atoms can contribute to increased biological activity and resistance to environmental degradation.

Synthesis of Labeled Compounds for Mechanistic Probes

Isotopically labeled compounds are crucial tools for studying the mechanism of action of drugs and other biologically active molecules. Positron Emission Tomography (PET) is a powerful imaging technique that often utilizes compounds labeled with fluorine-18 (B77423) (¹⁸F). The synthesis of ¹⁸F-labeled radiotracers is a key area of research in nuclear medicine.

Although no specific studies detailing the synthesis of an ¹⁸F-labeled version of this compound for use as a mechanistic probe were found, the non-radioactive compound could serve as a reference standard in the development of such PET tracers. The synthesis of related fluorinated radiotracers often involves nucleophilic substitution with [¹⁸F]fluoride on a suitable precursor.

Utilization in Polymer and Material Science

Fluorinated polymers possess a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov These characteristics make them valuable for a variety of applications, from high-performance coatings to advanced biomedical materials.

The amine functionality of this compound allows for its potential incorporation into polymer backbones or as a pendant group through various polymerization techniques. For example, it could be used as a monomer in the synthesis of polyamides or polyimides. The presence of two fluorine atoms would be expected to impart fluoropolymer-like properties to the resulting material. However, specific examples of polymers synthesized from this compound are not described in the currently available scientific literature. Research in this area could lead to the development of new materials with unique thermal and surface properties.

Computational and Theoretical Investigations of 2 Fluoro 1 4 Fluorophenyl Ethanamine and Analogues

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of fluorinated phenethylamines. Studies on analogues such as fluorinated 2-phenylethylamines (xF-H+PEA) reveal significant effects of fluorine substitution on the geometric, energetic, and electronic properties of the molecule. nih.govnih.gov

The bonding in 2-Fluoro-1-(4-fluorophenyl)ethanamine is characterized by a combination of strong covalent bonds and weaker noncovalent interactions. The C-F bonds are highly polarized, contributing to the molecule's dipole moment and influencing its intermolecular interactions. DFT calculations can quantify bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's geometry. For example, in a study on ortho-fluorinated 2-phenylethylamine, DFT calculations were used to determine the geometry and vibrational properties of likely isomers. nih.gov

Table 1: Representative Calculated Electronic Properties of a Fluorinated Phenethylamine Analogue

PropertyCalculated ValueMethodReference
Dipole MomentVaries with conformationB3LYP-D3/aug-cc-pVTZ nih.govnih.gov
HOMO-LUMO GapDependent on substitution patternDFT emerginginvestigators.org
Mulliken Charge on FNegativeHartree-Fock emerginginvestigators.org

Note: The data presented is for analogous compounds and is intended to be representative of the types of properties calculated for fluorinated phenethylamines.

Conformational Analysis and Stereochemical Influences of Fluorine

The presence of fluorine atoms significantly influences the conformational preferences of flexible molecules like this compound. The stereoelectronic effects of fluorine, including hyperconjugation and electrostatic interactions, can favor specific rotamers.

Computational studies on fluorinated phenethylamines have shown that they can adopt various conformations, with the relative energies of these conformers being influenced by the position of the fluorine substituent. nih.govnih.gov For instance, in protonated 2-phenylethylamine analogues, folded gauche conformers stabilized by intramolecular NH+···π hydrogen bonds are often favored. nih.govnih.gov The substitution of hydrogen with fluorine can introduce additional interactions, such as NH+···F, which further stabilize certain conformations. nih.govnih.gov

In the case of this compound, the gauche and anti conformations around the Cα-Cβ bond would be of particular interest. The relative stability of these conformers is dictated by a balance of steric hindrance, dipole-dipole interactions between the C-F and C-N bonds, and potential intramolecular hydrogen bonding between the amine and the fluorine atom. Studies on fluorinated piperidines have highlighted the significant role of charge-dipole interactions, hyperconjugation, and solvation effects in determining conformational behavior. wikipedia.org

The introduction of a fluorine atom at the β-position also introduces a stereocenter, leading to the existence of (R) and (S) enantiomers. The stereochemical influence of fluorine can affect the biological activity of the molecule by altering its binding affinity to target receptors.

Reaction Mechanism Elucidation and Transition State Modeling

Understanding the reaction mechanisms for the synthesis of fluorinated amines is crucial for optimizing reaction conditions and developing new synthetic routes. While specific transition state modeling for the synthesis of this compound is not extensively reported, computational studies on analogous reactions provide significant insights.

A common route to β-fluoroamines is the reductive amination of the corresponding α-fluoroketone. DFT studies on the reductive amination of aldehydes and ketones have elucidated the reaction pathways, including the formation of the imine intermediate and its subsequent reduction. nih.gov These studies show that the choice of reducing agent is critical for selectively reducing the imine in the presence of the carbonyl group. masterorganicchemistry.com

For the synthesis of this compound, a plausible pathway involves the reductive amination of 2-fluoro-1-(4-fluorophenyl)ethan-1-one. Computational modeling of this reaction would involve locating the transition states for both the imine formation and the subsequent hydride attack. The energy barriers associated with these transition states would determine the reaction kinetics.

Another approach for synthesizing fluorinated amines is through the fluorination of alkenes or other suitable precursors. Mechanistic studies on the aminofluorination of alkenes have revealed pathways involving single-electron oxidation and Ritter-type amination. rsc.org Computational chemistry can be employed to model the intermediates and transition states in such reactions, providing a deeper understanding of the reaction mechanism. chemrxiv.org

Table 2: Key Steps in a Plausible Reductive Amination Mechanism for a Fluorinated Ketone Analogue

StepDescriptionKey Intermediate/Transition State
1Nucleophilic attack of the amine on the carbonyl carbonHemiaminal intermediate
2Dehydration to form the imineImine intermediate
3Hydride transfer from the reducing agent to the imine carbonHydride transfer transition state

Note: This table outlines a general mechanism, and the specific intermediates and transition states would need to be calculated for the exact reactants.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their characterization.

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of these chemical shifts. For fluorinated compounds, ¹⁹F NMR is particularly informative. google.com The large chemical shift range of ¹⁹F NMR makes it a sensitive probe of the local molecular structure. chemrxiv.org Computational predictions of NMR spectra can help in assigning the signals in experimental spectra and in distinguishing between different isomers or conformers. rsc.org

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. Quantum chemical calculations can predict these frequencies with good accuracy. rsc.org By comparing the calculated IR spectrum with the experimental one, it is possible to confirm the structure of the synthesized compound and to identify characteristic functional groups. For example, the C-F stretching vibrations typically appear in a specific region of the IR spectrum.

Studies on fluorinated phenethylamines have successfully used DFT calculations to predict vibrational frequencies, which showed good agreement with experimental IRMPD spectra. nih.govnih.gov

Table 3: Predicted Spectroscopic Data for a Fluorinated Phenethylamine Analogue

SpectrumPredicted FeatureRegionMethodReference
¹⁹F NMRChemical ShiftDependent on substitutionGIAO-DFT google.com
¹H NMRChemical Shifts and Coupling Constants0-8 ppmGIAO-DFT wikipedia.org
IRC-F Stretch1000-1400 cm⁻¹DFT rsc.org
IRN-H Stretch3300-3500 cm⁻¹DFT nih.govnih.gov

Note: The predicted values are for analogous compounds and serve as illustrative examples.

Theoretical Studies of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Noncovalent interactions play a crucial role in determining the structure, stability, and biological activity of molecules. For this compound, several types of noncovalent interactions are of interest.

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonds, such as between the amine N-H and the fluorine atom or the phenyl ring's π-system, can influence the molecule's conformation. nih.govnih.gov Intermolecular hydrogen bonds with solvent molecules or biological receptors are critical for its solubility and biological function.

Halogen Bonding: Although fluorine is the least polarizable halogen and generally a weak halogen bond donor, the C-F bond can participate in halogen bonding, particularly when the carbon atom is attached to electron-withdrawing groups.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak interactions. nih.govnih.gov Studies on fluorinated molecules have shown that even weak interactions involving fluorine can significantly impact crystal packing and molecular recognition. nih.govnottingham.ac.uk For instance, research on a monohydrated cluster of ortho-fluorinated 2-phenylethylamine confirmed the presence of O-H···N, N-H···π, C-H···O, and C-H···F hydrogen bonds, which contribute to the stabilization of the cluster's structure. nih.gov

Advanced Analytical and Characterization Methodologies for 2 Fluoro 1 4 Fluorophenyl Ethanamine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the detailed molecular-level investigation of 2-Fluoro-1-(4-fluorophenyl)ethanamine. These techniques provide a wealth of information regarding the compound's atomic connectivity and chemical environment.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for the analysis of fluorinated compounds like this compound. nih.gov The ¹⁹F nucleus possesses favorable NMR properties, including 100% natural abundance and a high gyromagnetic ratio, which contribute to its high sensitivity. rsc.org Furthermore, the large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, minimizing the spectral overlap that can complicate ¹H NMR spectra. rsc.orgjeol.com

In the context of this compound, ¹⁹F NMR serves as a specific fingerprinting technique. nih.gov The distinct chemical shifts of the fluorine atom on the ethylamine (B1201723) chain and the fluorine atom on the phenyl ring provide unequivocal evidence of their presence and chemical environment. These chemical shifts and their coupling patterns to neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) are instrumental in confirming the molecular structure. rsc.org Quantitative ¹⁹F NMR (qNMR) can also be employed for the accurate determination of the purity of this compound, often without the need for a specific reference standard of the compound itself. scispace.comnih.govresearchgate.net

Recent advancements have focused on developing ¹⁹F-centered NMR analysis methods that utilize the substantial resolution and sensitivity of ¹⁹F to acquire a large number of NMR parameters for robust structure determination, even in complex mixtures. rsc.orgrsc.org

While ¹⁹F NMR is highly informative, a complete structural elucidation of this compound relies on a combination of advanced NMR techniques and mass spectrometry.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity of atoms within the molecule. researchgate.netipb.pt For instance, a ¹H-¹³C HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to, while HMBC provides information about longer-range couplings (2-3 bonds), helping to piece together the molecular framework. ipb.pt 2D NMR experiments that correlate ¹H and ¹⁹F or ¹³C and ¹⁹F are particularly powerful for assigning the fluorine signals and understanding their through-bond relationships with the rest of the molecule. nih.gov The Nuclear Overhauser Effect (NOE), observable in 2D NOESY or ROESY experiments, can provide information about the spatial proximity of atoms, which is crucial for determining the molecule's conformation in solution. diva-portal.org

Cryoprobe NMR: The use of cryogenically cooled probes in NMR spectroscopy significantly enhances sensitivity, which can be particularly beneficial for analyzing small sample quantities or for detecting nuclei with lower receptivity. This increased sensitivity allows for the acquisition of high-quality data in a shorter amount of time, facilitating the detection of subtle correlations in 2D NMR spectra.

Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and for obtaining information about its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. researchgate.net Techniques like electrospray ionization (ESI) are "soft" ionization methods that can generate intact molecular ions, while electron ionization (EI) can induce fragmentation, providing structural clues based on the resulting fragment ions. mdpi.comnih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for separating the compound from any impurities before mass analysis. nih.govuniroma1.it

Interactive Data Table: Key Analytical Parameters for this compound
PropertyValueSource
Molecular Formula C₈H₉F₂N sigmaaldrich.comsigmaaldrich.com
Molecular Weight 157.16 g/mol sigmaaldrich.comsigmaaldrich.com
InChI Key YOYLKDHQGZBJMV-UHFFFAOYSA-N sigmaaldrich.com
SMILES String NC(CF)c1ccc(F)cc1 sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsional angles, confirming the molecular geometry.

Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC)

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating components of a mixture. For purity assessment, a reversed-phase HPLC method would typically be developed. The presence of impurities would be indicated by additional peaks in the chromatogram.

Chiral HPLC: Since this compound possesses a stereocenter at the carbon bearing the amine and fluoro-methyl groups, it exists as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC that can separate these enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a successful chiral HPLC method is crucial for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample, which is critical in fields where stereochemistry plays a significant role. The optimization of the mobile phase composition is often required to achieve baseline separation of the enantiomers. nih.gov

Development of Novel Detection and Quantification Methods for Fluorinated Amines

The increasing prevalence of fluorinated compounds in various applications has driven the development of new and improved methods for their detection and quantification. numberanalytics.com

For fluorinated amines, research is ongoing to enhance the sensitivity and selectivity of analytical techniques. One approach involves derivatization, where the amine group is reacted with a reagent to form a product that is more easily detected. For instance, fluorine-labeling reagents can be used to introduce additional fluorine atoms, which can then be detected with high sensitivity by ¹⁹F NMR. acs.orgchemrxiv.orgresearchgate.net This strategy can be applied to the profiling of amines in complex biological matrices. acs.orgchemrxiv.orgresearchgate.net

In the area of trace analysis, methods combining solid-phase extraction (SPE) for sample pre-concentration with highly sensitive detection techniques are being explored. spectroscopyonline.com For instance, high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) has been investigated for the quantification of total fluorine in environmental samples. spectroscopyonline.com Additionally, electrochemical methods and nanotechnology-based sensors are emerging as promising tools for the sensitive detection of fluorine-containing compounds. numberanalytics.com The continuous development of these novel methods will be crucial for the future analysis of this compound and related fluorinated amines in various scientific and industrial contexts. nih.gov

Interactive Data Table: Summary of Advanced Analytical Techniques
TechniqueApplication for this compoundKey Information Obtained
¹⁹F NMR Spectroscopy Structural confirmation and purity analysisChemical environment of fluorine atoms, ¹H-¹⁹F and ¹³C-¹⁹F couplings, quantitative purity. nih.govrsc.org
2D NMR (COSY, HSQC, HMBC) Complete structural elucidationAtomic connectivity, through-bond correlations between ¹H, ¹³C, and ¹⁹F. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) Molecular weight and formula determinationAccurate mass, elemental composition, fragmentation patterns. nih.gov
X-ray Crystallography Solid-state structure and packing3D atomic coordinates, bond lengths/angles, intermolecular interactions, supramolecular assembly. nih.govrsc.org
Chiral HPLC Enantiomeric separation and puritySeparation of enantiomers, determination of enantiomeric excess. nih.gov
Novel Detection Methods Trace analysis and quantificationEnhanced sensitivity and selectivity for fluorinated amines in various matrices. numberanalytics.comspectroscopyonline.com

Future Perspectives and Emerging Research Directions in 2 Fluoro 1 4 Fluorophenyl Ethanamine Chemistry

Innovations in Sustainable Synthesis and Catalysis

The synthesis of fluorinated amines is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. lifetechnology.com Future research will likely focus on developing more sustainable and efficient catalytic methods to construct molecules like 2-Fluoro-1-(4-fluorophenyl)ethanamine.

Advanced Catalysis: The development of novel catalysts is a cornerstone of modern synthetic chemistry. nih.gov For the synthesis of fluorinated amines, significant progress is being made in transition-metal catalysis, organocatalysis, and photocatalysis. mdpi.com For instance, palladium-catalyzed coupling reactions have been developed for the arylation of fluoroalkylamines, offering a powerful method for forming C-N bonds under relatively mild conditions. nih.govacs.org Future work will likely seek to expand the scope of these reactions, lower catalyst loadings, and utilize more earth-abundant metals. Organocatalysis, using small organic molecules to catalyze reactions, offers an alternative to metal-based systems, often with high stereoselectivity, which is crucial for producing chiral amines. nih.govmdpi.com

Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-F bonds and synthesizing complex fluorinated molecules under mild conditions. mdpi.comnottingham.ac.uk This technology avoids the need for harsh reagents and high temperatures. Similarly, electrochemical methods are gaining traction for their ability to perform selective fluorination, sometimes using simple and cost-effective fluoride (B91410) sources like hexafluorosilicate (B96646) salts. mdpi.com These methods represent a greener and safer approach to fluorination chemistry.

Benign Reagents and Atom Economy: Researchers are exploring the use of benign and readily available C1 sources, such as carbon dioxide (CO₂) and carbon disulfide (CS₂), to synthesize fluorinated amine derivatives like carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides. nih.govacs.org Such strategies improve the atom economy of synthetic routes. Another sustainable approach is mechanochemical synthesis, which involves grinding solid reagents together, often without any solvent. mdpi.com This method has been successfully applied to produce fluorinated imines, which are key intermediates in the synthesis of amines, in short reaction times and high yields. mdpi.com

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of synthetic chemistry with automation and high-throughput experimentation (HTE) is set to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.

Automated Synthesis Platforms: Automated synthesis modules, initially popularized for the production of radiopharmaceuticals for Positron Emission Tomography (PET), are becoming more common in general organic synthesis. nih.govnih.gov These platforms allow for the precise, repeatable, and safe handling of reagents, especially in the context of [¹⁸F]-radiolabeling, which requires manipulation of radioactive materials. nih.govresearchgate.netmdpi.com The automation of multi-step syntheses, including purification, reduces manual intervention and can improve yields and purity. mdpi.comacs.org

High-Throughput Experimentation (HTE): HTE utilizes multi-well plates and robotics to perform a large number of reactions in parallel, allowing for the rapid screening of catalysts, reagents, and reaction conditions. youtube.com This approach is particularly valuable in fluorine chemistry, where reaction outcomes can be sensitive to subtle changes in parameters. youtube.com By rapidly testing a wide array of conditions, HTE can significantly shorten the time required for reaction optimization and discovery of novel transformations. youtube.com

Fluorine-NMR for High-Throughput Screening (HTS): The unique properties of the ¹⁹F nucleus make it an excellent probe for NMR-based screening. acs.orgresearchgate.netadelphi.edu ¹⁹F-NMR offers a wide chemical shift range and the absence of background signals in biological samples, which permits the screening of large compound mixtures without issues of spectral overlap. acs.orgresearchgate.netbenthamdirect.com Techniques like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) are used to identify molecules that bind to biological targets, making HTS a powerful tool in drug discovery. acs.orgadelphi.edu

Exploration of Novel Reactivity and Functionalization Pathways

The presence of fluorine atoms in a molecule not only modifies its properties but also opens up unique avenues for chemical reactivity and functionalization.

Late-Stage Functionalization (LSF): A major goal in modern synthesis is the ability to introduce fluorine atoms into complex molecules at a late stage of the synthetic sequence. This allows for the rapid generation of analogues from a common precursor. pharmtech.comrsc.org Strategies for LSF include C-H bond functionalization, where a C-H bond is selectively converted to a C-F bond. rsc.org Reagents like Selectfluor are often used for this purpose, sometimes in combination with photoredox catalysis to achieve site-selectivity. mdpi.comrsc.org

Harnessing Fluoroalkyl Group Reactivity: The electron-withdrawing nature of fluoroalkyl groups significantly influences the reactivity of adjacent functional groups. nih.gov For example, the basicity of the amine in β-fluorinated amines is reduced, which can be advantageous in medicinal chemistry. nih.govtandfonline.com Research into the palladium-catalyzed arylation of fluoroalkylamines has shown that the strong electron-withdrawing effect of the fluoroalkyl group makes reductive elimination the turnover-limiting step, an unusual mechanism for C-N coupling. acs.orgescholarship.org

C-F Bond Functionalization: While the carbon-fluorine bond is one of the strongest in organic chemistry, recent research has demonstrated that it can be selectively functionalized. acs.org For instance, methods for the reductive defluorination of trifluoromethyl groups to yield difluoromethyl derivatives are being developed using photoredox catalysis and electrochemical approaches. acs.org This "defluorinative" strategy provides access to partially fluorinated intermediates that can be difficult to synthesize through direct fluorination. acs.org

Interdisciplinary Research with Chemical Biology and Materials Science

The unique properties conferred by fluorine make compounds like this compound and other organofluorines highly valuable in interdisciplinary fields. acs.orgyoutube.com

Chemical Biology and Medicinal Chemistry: Fluorinated compounds are of immense interest in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. rsc.orgnih.govaltmaniacs.com Fluorinated amines, in particular, are important building blocks for pharmaceuticals. tandfonline.com The low natural abundance of fluorine also makes ¹⁸F- and ¹⁹F-labeled molecules excellent probes for PET imaging and NMR studies, respectively, allowing for the investigation of biological processes in vivo. pharmtech.comacs.org

Materials Science: Fluorination is a powerful strategy for modifying the properties of materials. numberanalytics.comnih.gov The introduction of fluorine can lead to enhanced thermal stability, chemical resistance, and unique optical and electrical properties. numberanalytics.comrsc.org Fluorinated compounds are used to create high-performance materials such as fluoropolymers (e.g., Teflon), liquid crystals, and advanced nanomaterials for energy storage and biomedical devices. numberanalytics.comman.ac.uk Research is ongoing into modifying materials like graphene through fluorination to alter its electronic properties. man.ac.uk The principles of "fluorous" chemistry, which exploits the unique phase behavior of highly fluorinated molecules, are being used to design novel solvent systems and facilitate catalyst recycling. rsc.orgman.ac.uk

Addressing Challenges in the Synthesis of Complex Fluorinated Molecules

Despite significant progress, the synthesis of complex fluorinated molecules remains challenging. lifetechnology.compharmtech.com Future research will continue to focus on overcoming these hurdles.

Handling Hazardous Reagents: Many traditional fluorinating reagents are hazardous, toxic, or difficult to handle safely (e.g., elemental fluorine, HF). lifetechnology.comrsc.org A major thrust of current research is the development of safer, more selective, and user-friendly fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI). mdpi.com The move towards catalytic methods using benign fluoride sources also helps mitigate these safety concerns. lifetechnology.commdpi.com

Controlling Selectivity: Achieving high levels of regio-, chemo-, and stereoselectivity is a persistent challenge in fluorination chemistry. lifetechnology.comresearchgate.net The synthesis of molecules with multiple contiguous stereogenic centers, including a C-F bond, is particularly difficult. mdpi.com The development of advanced catalytic systems, including chiral transition metal complexes and organocatalysts, is crucial for addressing this challenge and enabling the enantioselective synthesis of complex fluorinated products. mdpi.comnih.gov

Expanding Synthetic Diversity: While many methods exist for introducing simple fluoroalkyl groups (e.g., -CF₃), there is a need for more general methods to install diverse fluorinated motifs. altmaniacs.comresearchgate.net This includes developing practical routes to molecules with less common fluorinated substituents and expanding the substrate scope of existing methods to tolerate a wider range of functional groups, which is critical for applications in medicinal chemistry and materials science. pharmtech.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 2-Fluoro-1-(4-fluorophenyl)ethanamine with high purity?

  • Methodology : The compound can be synthesized via reductive amination or Schiff base intermediates. For example, reacting 4-fluorophenylacetone with a fluorinating agent (e.g., DAST) followed by catalytic hydrogenation of the resulting imine. Purification via recrystallization in methanol or ethanol is effective, as demonstrated in similar fluorophenyl ethanamine derivatives . Key steps include:
  • Monitoring reaction progress using TLC or LC-MS.
  • Ensuring anhydrous conditions to avoid hydrolysis by-products.
  • Characterizing purity via 1^1H/19^{19}F NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :
  • 1^1H and 19^{19}F NMR : Identify fluorine environments and confirm substitution patterns. For example, 19^{19}F NMR shows distinct signals for aromatic vs. aliphatic fluorine .
  • FT-IR : Detect amine N-H stretches (~3300 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm.
  • Elemental Analysis : Validate stoichiometry (C, H, N, F) to ±0.3% deviation .

Q. How can reaction conditions be optimized to minimize by-products in fluorophenyl ethanamine synthesis?

  • Methodology :
  • Use stoichiometric control of fluorinating agents (e.g., DAST or Deoxo-Fluor) to avoid over-fluorination.
  • Employ inert atmospheres (N2_2/Ar) during amination steps to prevent oxidation.
  • Optimize pH during workup (e.g., basify to pH 10–12 for amine extraction) to isolate the product from acidic by-products .

Advanced Research Questions

Q. How can hydrogen bonding and C–H···F interactions in the crystal structure of this compound derivatives be resolved?

  • Methodology :
  • Single-crystal X-ray diffraction : Use SHELXL for refinement, with H-atoms placed geometrically and refined isotropically. Hydrogen bonds (e.g., N–H···Br or C–H···F) are identified using Olex2 or Mercury, with bond distances <3.5 Å and angles >120° .
  • ORTEP-3 : Visualize thermal ellipsoids and intermolecular interactions. For example, in related zinc complexes, C–H···F contacts stabilize the lattice .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts .

Q. What challenges arise in refining crystal structures with high residual electron density near metal centers?

  • Methodology :
  • Absorption Correction : Apply multi-scan methods (e.g., APEX2) to mitigate absorption effects from heavy atoms like Zn or Br. Residual densities >2 eÅ3^{-3} near metal sites may require anisotropic displacement parameter (ADP) constraints .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, a monoclinic P21/cP2_1/c system with β ≈96° may exhibit pseudo-merohedral twinning .
  • Validation : Check Rint_{int} (<5%) and data-to-parameter ratios (>15:1) to ensure model robustness .

Q. How can discrepancies in unit cell parameters during crystallographic studies be analyzed?

  • Methodology :
  • Data Consistency : Compare observed cell parameters (e.g., a = 7.735 Å, b = 9.537 Å, c = 18.501 Å) with literature values for similar compounds. Use CCDC databases to identify isostructural analogs .
  • Temperature Effects : Account for thermal expansion by repeating data collection at 100 K and 298 K. Anomalies in β angles >1° may indicate phase transitions .
  • Refinement Metrics : Ensure R1_1 <5% and wR2_2 <10% for high-resolution data (d-spacing <0.8 Å). Discrepancies may arise from incomplete absorption correction or disorder modeling .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of fluorophenyl ethanamine derivatives in solution?

  • Methodology :
  • Accelerated Stability Studies : Store solutions in DMSO-d6_6 or CDCl3_3 at 25°C/40°C for 1–4 weeks. Monitor degradation via 19^{19}F NMR; signals shifting >0.5 ppm indicate decomposition .
  • pH-Dependent Stability : Test aqueous solubility at pH 2–12. Amines are prone to protonation at low pH, reducing stability. Use buffered solutions (e.g., PBS) for biological assays .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Related Fluorophenyl Complexes

ParameterValue (Example)Source
Space groupP21/cP2_1/c
Unit cell (Å)a=7.735, b=9.537, c=18.501
R1_1/wR2_20.030/0.072
Residual density (eÅ3^{-3})2.44 (max), 0.77 (min)

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationReference
19^{19}F NMRFluorine environment
X-ray diffractionCrystal packing analysis
HRMSMolecular ion validation

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Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-(4-fluorophenyl)ethanamine
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Reactant of Route 2
2-Fluoro-1-(4-fluorophenyl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.